methyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information on the compound’s occurrence in nature or its synthesis .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each of which needs to be optimized for yield and purity .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical and Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectroscopic properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl N-[(Z)-[2-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-18(21)20-19-14-16-11-5-6-12-17(16)23-13-7-10-15-8-3-2-4-9-15/h2-12,14H,13H2,1H3,(H,20,21)/b10-7+,19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGORSJLZCSVBD-VAVYRGOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=CC=C1OCC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C\C1=CC=CC=C1OC/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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